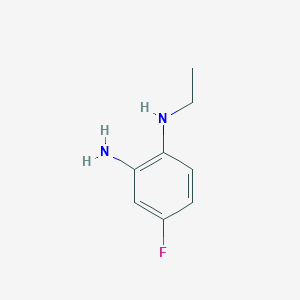

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can provide insights into its properties and reactivity. Unfortunately, the specific molecular structure analysis for “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” is not available in the searched resources .Chemical Reactions Analysis

The chemical reactions involving “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” are not explicitly mentioned in the searched resources .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The chemical synthesis and structural characterization of compounds related to "3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide" are pivotal in understanding their chemical behavior and potential applications. For instance, research on "Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)" presents a novel approach to synthesizing HIOC, a potent activator of the TrkB receptor, highlighting the significance of oxopiperidine carboxamides in therapeutic contexts (Setterholm et al., 2015). Similarly, the synthesis and crystal structure analysis of two diflunisal carboxamides provide insights into the structural aspects that influence their stability and interactions, underpinning the importance of carboxamide derivatives in drug design and development (Zhong et al., 2010).

Catalysis and Reaction Mechanisms

Exploring the catalytic roles and reaction mechanisms involving carboxamide derivatives, research on "3-Trifluoroacetyl-quinolin-2(1H)-ones as Carbonyl and Acid Surrogates" demonstrates the utility of these compounds in synthesizing α-trifluoromethyl α-amino acids, showcasing the application of carboxamide derivatives in creating complex organic molecules with potential biological activities (Madhu et al., 2022).

Drug Design and Pharmaceutical Applications

In the realm of pharmaceutical research, the development of bicyclic piperazine mimetics of the peptide β-turn, assembled via the Castagnoli-Cushman Reaction, illustrates the potential of oxopiperidine carboxamides in mimicking biological structures and functions. This research highlights the applications of these compounds in drug design, offering a pathway to novel therapeutics (Usmanova et al., 2018).

Antifungal and Antimicrobial Activities

The exploration of antifungal activities by novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrates the potential of difluoromethyl carboxamide derivatives in addressing plant pathogenic fungi. This research not only reveals the antifungal properties of these compounds but also contributes to the development of agricultural fungicides, showcasing the broader applications of carboxamide derivatives beyond the pharmaceutical industry (Du et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(difluoromethyl)-2-oxopiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSVZPNDIXPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)(C(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560980 |

Source

|

| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

CAS RN |

126309-11-3 |

Source

|

| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)